1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]-
Overview
Description
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of a trimethylsilyl group, which is often used to protect functional groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with 1H-imidazole-4-carboxaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-carboxylic acid.
Reduction: 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications of the molecule .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxaldehyde: Lacks the trimethylsilyl group, making it more reactive and less stable.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of the target compound but lacks the imidazole ring.
1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxaldehyde: Similar structure but with the aldehyde group at a different position on the imidazole ring.
Uniqueness
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to the presence of both the trimethylsilyl group and the imidazole ring, which confer stability and reactivity, respectively. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
CAS No. |
163807-98-5 |
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Molecular Formula |
C10H18N2O2Si |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,3)5-4-14-9-12-6-10(7-13)11-8-12/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
FTWZIUHPQSFIHD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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